![molecular formula C7H4ClN3O B6353735 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1824084-20-9](/img/structure/B6353735.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
概要
説明
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a compound that has garnered significant interest in various fields of research and industry due to its unique properties. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
作用機序
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
It’s known that kinase inhibitors like this compound typically work by binding to the active site of their target enzymes, thereby inhibiting their activity . This interaction can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt the phosphorylation events that drive these pathways, leading to downstream effects such as altered cell proliferation and survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They can also upregulate proapoptotic proteins and downregulate anti-apoptotic proteins .
生化学分析
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with checkpoint kinase 1 (CHK1), exhibiting inhibitory activity with an IC50 value of 687 nM . This interaction is significant as CHK1 is involved in the DNA damage response pathway, making this compound a potential candidate for cancer therapy. Additionally, this compound has demonstrated binding affinity to the active site of estrogen receptor alpha, with binding energies ranging from -7.12 kcal/mol to -1.21 kcal/mol .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, it has shown significant antiproliferative effects on breast cancer cell lines, including estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. The compound binds to the active site of CHK1, leading to the inhibition of its kinase activity . This inhibition disrupts the DNA damage response pathway, resulting in the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s binding to estrogen receptor alpha suggests its potential role in modulating hormone receptor signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CHK1 and its antiproliferative effects on cancer cells, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative effects, with higher doses resulting in increased cytotoxicity . At high doses, the compound has also been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . It interacts with enzymes involved in the DNA damage response and hormone receptor signaling pathways, influencing the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic potential . The compound’s distribution is influenced by its binding affinity to biomolecules and its ability to penetrate cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and receptors, ensuring its efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and pyrrole derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper chloride (CuCl) to facilitate the formation of the pyrrolopyrimidine ring.
Microwave Technique: A robust approach for the preparation of pyrrolopyrimidine derivatives involves the use of microwave irradiation, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group at the 7-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various biological pathways and has implications in cancer research.
Medicine: Due to its ability to inhibit specific enzymes, it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde: Similar in structure but with a bromine atom instead of chlorine, this compound also exhibits kinase inhibitory activity.
2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde: The fluorine analog shows similar biological activities but may have different pharmacokinetic properties.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its ability to interact with molecular targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIGOYVUWRRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



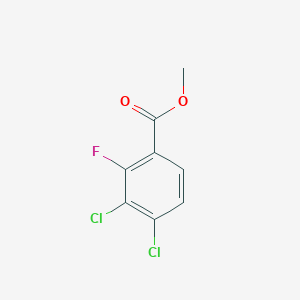
![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)


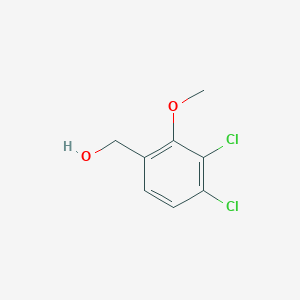
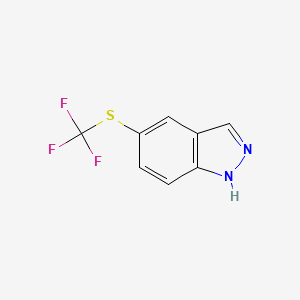

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
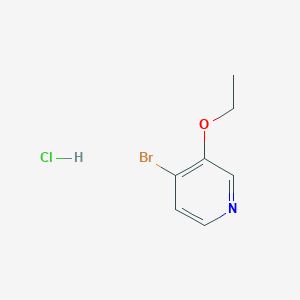
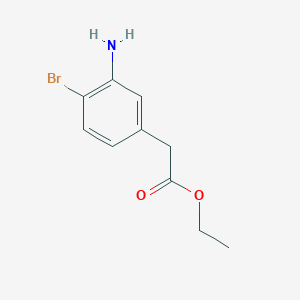
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

